molecular formula C21H24ClN3O4 B2591771 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea CAS No. 894027-02-2

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea

Cat. No.: B2591771
CAS No.: 894027-02-2
M. Wt: 417.89
InChI Key: DFWAJAOGXQREDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-Methoxyphenyl isocyanate could potentially be used as a starting material.

Scientific Research Applications

Anticancer Research

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, designed and synthesized for their antiproliferative activity against various cancer cell lines, demonstrated significant effects. The target compounds, including variations with chlorophenyl groups, showed potent inhibitory activities comparable to the positive control sorafenib, indicating their potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).

Optical and Electronic Properties

Research on chalcone derivatives like 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one revealed significant electro-optic properties. Studies involving computational approaches confirmed potential applications in nonlinear optics due to high second and third harmonic generation values, indicating suitability for optoelectronic device fabrication (Shkir et al., 2018).

Corrosion Inhibition

1,3,5-triazinyl urea derivatives were evaluated as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrated efficient corrosion inhibition, attributed to their adsorption on the steel surface, forming a protective layer. This illustrates the role of chlorophenyl-containing urea derivatives in materials science, specifically in corrosion protection (Mistry et al., 2011).

Environmental Science

In environmental science, the bioelectrochemical conversion of urea to nitrogen using aminated carbon electrodes has been explored. This process involves the decomposition of urea to ammonia and carbon dioxide, followed by electrooxidation to harmless nitrogen gas. Such studies highlight the environmental applications of urea-derived compounds in treating and recycling waste products (Watanabe et al., 2009).

Safety and Hazards

Like many organic compounds, this compound could potentially be hazardous. For example, 4-Methoxyphenyl isocyanate, a potential starting material for the synthesis of this compound, is classified as acutely toxic and corrosive .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-18-8-3-14(11-19(18)29-2)9-10-23-21(27)24-16-12-20(26)25(13-16)17-6-4-15(22)5-7-17/h3-8,11,16H,9-10,12-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWAJAOGXQREDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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